

NDT 9513727: A Comprehensive Technical Guide to a C5a Receptor Inverse Agonist

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Compound of Interest

Compound Name: NDT 9513727

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Abstract

The complement system, a cornerstone of innate immunity, can paradoxically contribute to inflammatory pathologies through the potent anaphylatoxin C5a and its interaction with the C5a receptor (C5aR1). C5aR1, a G protein-coupled receptor (GPCR), exhibits constitutive activity, a state of basal signaling even in the absence of its natural ligand. This has significant implications for inflammatory diseases where heightened C5aR1 activity is a key driver. **NDT 9513727** is a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist of the human C5aR1. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity. This technical guide provides an in-depth overview of **NDT 9513727**, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.

Introduction to C5a and the C5a Receptor (C5aR1)

The complement fragment C5a is a powerful pro-inflammatory mediator generated during complement activation.[1] It exerts its effects by binding to the C5a receptor 1 (C5aR1, also known as CD88), a classical seven-transmembrane GPCR.[2] C5aR1 is predominantly expressed on myeloid cells, including neutrophils, monocytes, and macrophages.[2] The interaction between C5a and C5aR1 triggers a cascade of intracellular signaling events,

leading to a range of physiological responses such as chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.[2][3]

A crucial aspect of C5aR1 is its capacity for constitutive activity, meaning it can signal without C5a binding.[4][5] This basal activity can be amplified in certain inflammatory conditions, making the receptor a highly attractive therapeutic target. Inverse agonists, such as **NDT 9513727**, are particularly valuable in this context as they can quell this ligand-independent signaling.[3]

NDT 9513727: A Potent C5aR1 Inverse Agonist

NDT 9513727, chemically identified as N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine, is a small-molecule, orally bioavailable, and selective inverse agonist of the human C5aR1. Its discovery was the result of integrated in vitro affinity and functional screening combined with medicinal chemistry efforts.[3] Structural studies have revealed that **NDT 9513727** binds to an extra-helical site on the C5aR1, between transmembrane helices 3, 4, and 5, thereby stabilizing the inactive state of the receptor.[6]

Quantitative Pharmacological Data

The pharmacological profile of **NDT 9513727** has been extensively characterized through a battery of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of NDT 9513727

Assay Type	Cell/Membrane Source	Radioligand	Parameter	Value (nM)	Reference
Competition	Human				
Radioligand	Neutrophil	[125I]C5a	IC50	11.6	[3]
Binding	Membranes				

Table 2: In Vitro Functional Activity of NDT 9513727

Assay Type	Cell/System	Stimulus	Parameter	Value (nM)	Reference
GTPyS Binding (Antagonism)	Sf9 cell membranes expressing hC5aR	10 nM hC5a	IC50	9.2 ± 0.9	[7] [8]
GTPyS Binding (Inverse Agonism)	Sf9 cell membranes expressing hC5aR	None	IC50	5.7 ± 1.6	[8]
Calcium Mobilization	Dibutyryl cAMP differentiated U937 cells	EC80 hC5a	IC50	1.9 ± 0.11	[7]
Chemotaxis	Human Neutrophils	C5a	IC50	1.1 - 9.2	[3]
Oxidative Burst	-	C5a	IC50	1.1 - 9.2	[3]
Degranulation	-	C5a	IC50	1.1 - 9.2	[3]
CD11b Expression	-	C5a	IC50	1.1 - 9.2	[3]

Table 3: In Vivo Activity of NDT 9513727

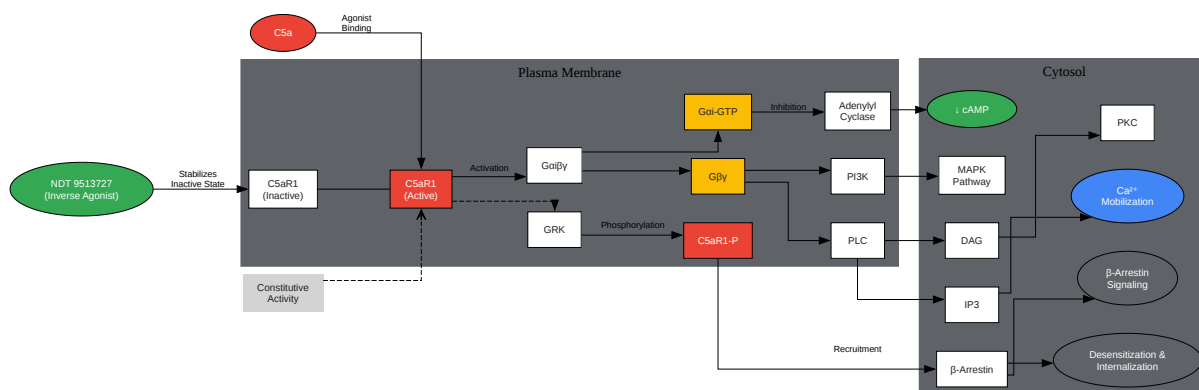
Animal Model	Assay	Effect	Reference
Gerbil	C5a-induced neutropenia	Effective inhibition	[3]
Cynomolgus Macaque	C5a-induced neutropenia	Effective inhibition	[3]

Signaling Pathways and Mechanism of Action

C5aR1 Signaling Cascade

Upon agonist binding, C5aR1 couples to heterotrimeric G proteins, primarily of the G_i family.[1] This leads to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits, which in turn activate downstream effector molecules. Key pathways include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and protein kinase C (PKC) activation. Another major pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, C5aR1 signaling engages the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[2]

Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of C5aR1, promoting the recruitment of β -arrestins.[9][10] β -arrestins play a dual role: they mediate receptor desensitization and internalization, thereby terminating G protein-dependent signaling, and they can also act as signal transducers themselves, initiating G protein-independent signaling cascades.[10][11][12]



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Caption: C5aR1 Signaling and Inverse Agonism of **NDT 9513727**.

Mechanism of Inverse Agonism

GPCRs like C5aR1 can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Agonists bind preferentially to and stabilize the R state, shifting the equilibrium towards activation. In contrast, inverse agonists bind preferentially to and stabilize the inactive R state. This not only prevents agonist binding but also reduces the basal signaling that occurs due to the spontaneous conversion of R to R*. **NDT 9513727**, by binding to an allosteric site, induces a conformational change that favors the inactive state of C5aR1, thus acting as an inverse agonist.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize **NDT 9513727**.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (**NDT 9513727**) to displace a radiolabeled ligand ([¹²⁵I]C5a) from C5aR1.

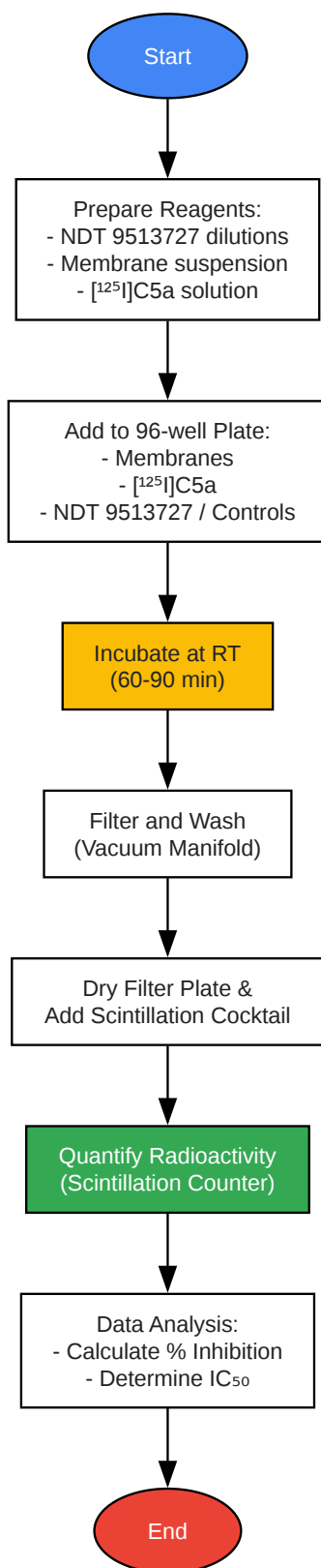
Materials:

- Membrane Preparation: Membranes from cells expressing human C5aR1 (e.g., human neutrophils or a recombinant cell line).
- Radioligand: [¹²⁵I]-labeled human C5a.
- Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.2.
- Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.2.
- Test Compound: **NDT 9513727** at various concentrations.
- Non-specific Binding Control: High concentration of unlabeled C5a (e.g., 1 μM).
- Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

- Prepare serial dilutions of **NDT 9513727** in binding buffer.
- In a 96-well plate, add in the following order: binding buffer, membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

- Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a scintillation counter.
- Calculate the percentage of specific binding at each concentration of **NDT 9513727** and determine the IC₅₀ value using non-linear regression analysis.



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Caption: Radioligand Competition Binding Assay Workflow.

[35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to C5aR1. The binding of the non-hydrolyzable GTP analog, [35S]GTPyS, is proportional to receptor activation.

Materials:

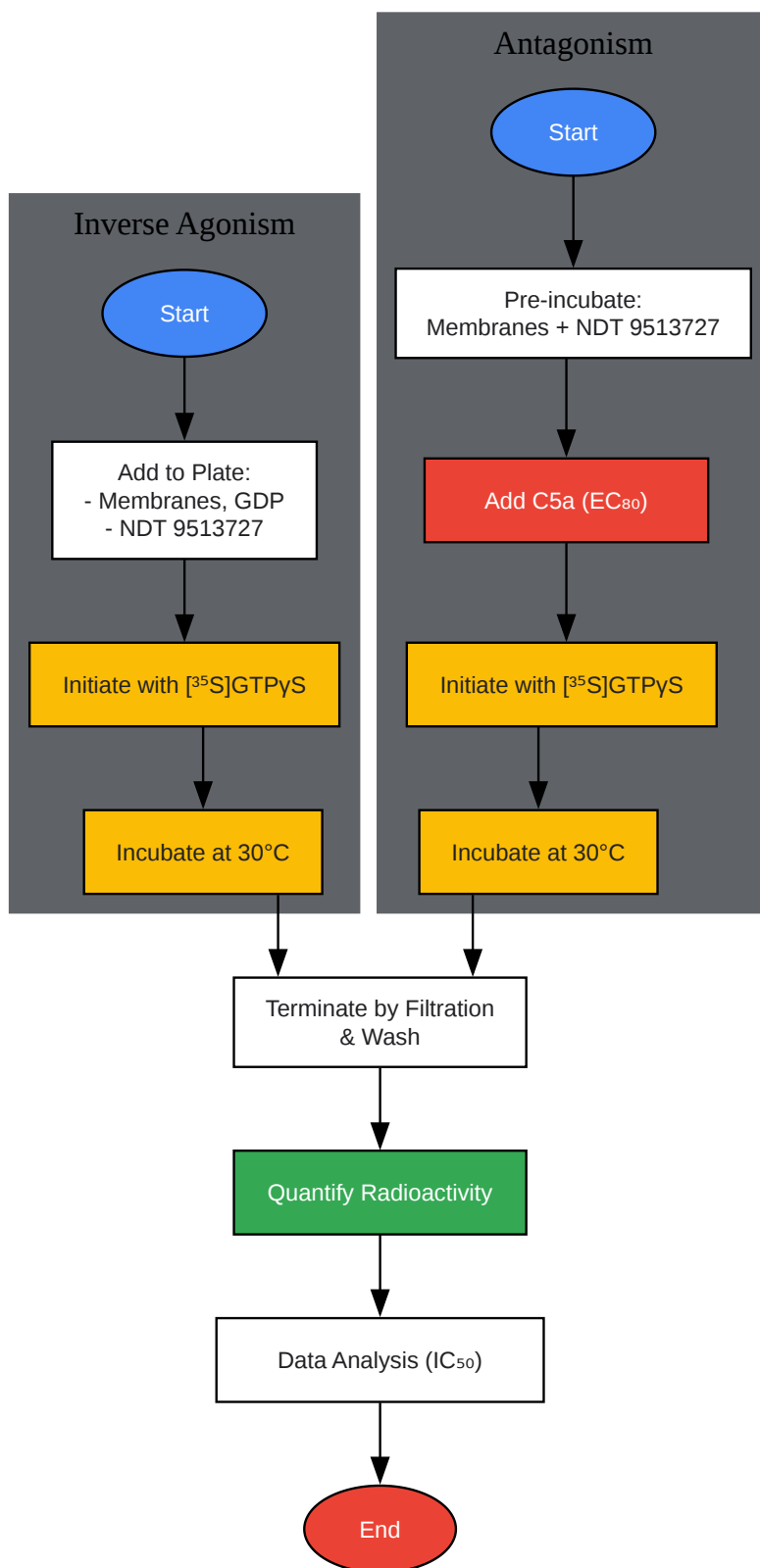
- Membrane Preparation: Membranes from Sf9 cells co-expressing human C5aR1 and Gi proteins.
- Radioligand: [35S]GTPyS.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- GDP: Guanosine 5'-diphosphate.
- Agonist: Human C5a (for antagonism assay).
- Test Compound: **NDT 9513727** at various concentrations.
- Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure for Inverse Agonism:

- Prepare serial dilutions of **NDT 9513727** in assay buffer.
- In a 96-well plate, add membrane preparation, GDP, and **NDT 9513727** dilutions.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate at 30°C for 30-60 minutes.
- Terminate the reaction by rapid filtration and wash with ice-cold buffer.
- Dry the filter plate, add scintillation fluid, and count the radioactivity.
- Determine the IC₅₀ for the reduction in basal [35S]GTPyS binding.

Procedure for Antagonism:

- Pre-incubate membranes with serial dilutions of **NDT 9513727**.
- Add a fixed concentration of C5a (typically EC80).
- Initiate the reaction by adding [35S]GTPyS and proceed as above.
- Determine the IC₅₀ for the inhibition of C5a-stimulated [35S]GTPyS binding.



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Caption: $[^3\text{S}]\text{GTPyS}$ Binding Assay Workflow.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to C5a stimulation and its inhibition by **NDT 9513727**.

Materials:

- Cells: U937 cells, differentiated with dibutyryl cAMP.[\[7\]](#)
- Calcium Indicator Dye: Fluo-4 AM or similar.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
- Agonist: Human C5a.
- Test Compound: **NDT 9513727**.
- Apparatus: Fluorescence plate reader with automated injection capabilities.

Procedure:

- Culture and differentiate U937 cells.
- Load the cells with the calcium indicator dye according to the manufacturer's instructions.
- Wash the cells and resuspend them in assay buffer.
- Pipette the cell suspension into a 96-well plate.
- Pre-incubate the cells with various concentrations of **NDT 9513727**.
- Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Inject a fixed concentration of C5a (EC80) and immediately begin recording the fluorescence intensity over time.
- Calculate the increase in fluorescence, which corresponds to the intracellular calcium concentration.

- Determine the IC50 of **NDT 9513727** for the inhibition of C5a-induced calcium mobilization.

Neutrophil Chemotaxis Assay

This assay assesses the ability of **NDT 9513727** to inhibit the directed migration of neutrophils towards a C5a gradient.

Materials:

- Cells: Freshly isolated human neutrophils.[\[13\]](#)[\[14\]](#)
- Chemoattractant: Human C5a.
- Test Compound: **NDT 9513727**.
- Assay Medium: RPMI 1640 with 0.1% HSA.[\[14\]](#)
- Apparatus: Boyden chamber or Transwell inserts (3-5 μ m pore size).[\[13\]](#)[\[14\]](#)

Procedure:

- Isolate neutrophils from healthy human blood.
- Pre-incubate the neutrophils with various concentrations of **NDT 9513727**.
- Add C5a to the lower chamber of the Boyden chamber/Transwell plate.
- Add the pre-incubated neutrophils to the upper chamber.
- Incubate at 37°C in a CO2 incubator for 60-120 minutes to allow for cell migration.[\[14\]](#)
- Remove the upper chamber and stain the migrated cells on the underside of the membrane.
- Count the number of migrated cells in several fields of view under a microscope.
- Calculate the percentage of inhibition of chemotaxis for each concentration of **NDT 9513727** and determine the IC50.

Conclusion

NDT 9513727 is a potent and selective C5aR1 inverse agonist with demonstrated efficacy in vitro and in vivo. Its ability to reduce the constitutive activity of C5aR1, in addition to blocking agonist-induced signaling, makes it a promising therapeutic candidate for a wide range of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the C5a-C5aR1 axis and the development of novel anti-inflammatory therapeutics.

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